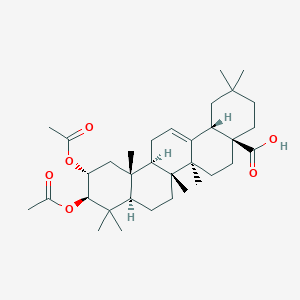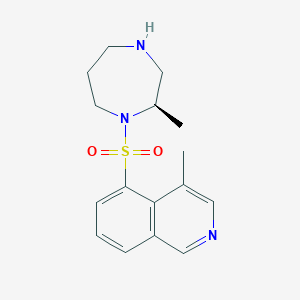
(R)-4-Methyl-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-1152 Dihydrochloride is a pharmaceutical compound known for its selective inhibition of Rho-associated protein kinase (ROCK). It is primarily used as an experimental reagent in biochemical research. The compound is a white to yellowish crystal, solid at room temperature, and is highly soluble in water and methanol .
準備方法
The preparation of H-1152 Dihydrochloride can be achieved through organic synthesis methods in a chemical synthesis laboratory. The process involves synthesizing a suitable intermediate, followed by subsequent reaction and purification steps to obtain the target product . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
化学反応の分析
H-1152 Dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are not commonly detailed in public literature.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various solvents. Conditions often involve controlled temperatures and inert atmospheres to maintain stability.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
H-1152 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of Rho-associated protein kinase and its effects on various biochemical pathways.
Biology: The compound is employed in cell culture studies to investigate cell activity, migration, and morphology. .
Medicine: H-1152 Dihydrochloride is used to explore potential therapeutic applications, including the treatment of neuropathic pain and the prevention of tumor metastasis
Industry: While its primary use is in research, the compound’s properties make it a candidate for further development in pharmaceutical applications
作用機序
H-1152 Dihydrochloride exerts its effects by selectively inhibiting Rho-associated protein kinase (ROCK). This inhibition disrupts the phosphorylation of downstream targets such as MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) in cells stimulated by lysophosphatidic acid. The compound also inhibits EP3-stimulated nitric oxide formation and prevents the fragmentation of apoptotic cells . The molecular targets and pathways involved include ROCK2, PKA, PKC, PKG, Aurora A, and CaMKII .
類似化合物との比較
H-1152 Dihydrochloride is often compared with other ROCK inhibitors due to its high specificity and potency. Similar compounds include:
Y-27632: Another selective ROCK inhibitor, but H-1152 Dihydrochloride is more potent and selective.
Fasudil: A ROCK inhibitor with broader kinase inhibition, including PKA and PKC.
GSK429286A: A selective ROCK inhibitor with similar applications in research.
Thiazovivin: Known for its role in increasing the survival rate of human embryonic stem cells.
H-1152 Dihydrochloride stands out due to its higher selectivity and potency, making it a preferred choice in specific research applications .
特性
分子式 |
C16H21N3O2S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
4-methyl-5-[[(2R)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline |
InChI |
InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m1/s1 |
InChIキー |
AWDORCFLUJZUQS-CYBMUJFWSA-N |
異性体SMILES |
C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C |
正規SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



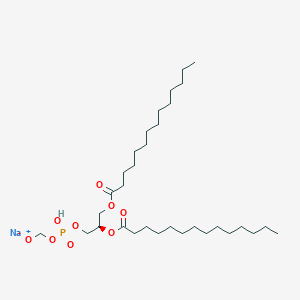
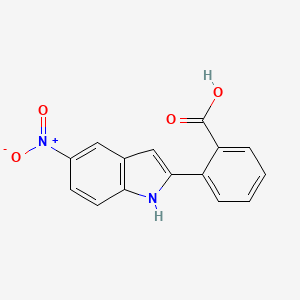
![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
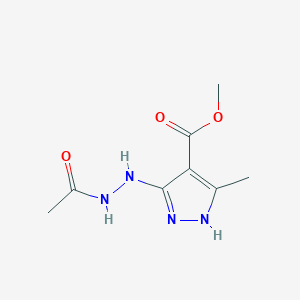

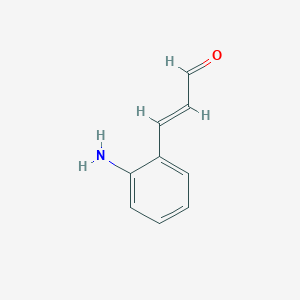
![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
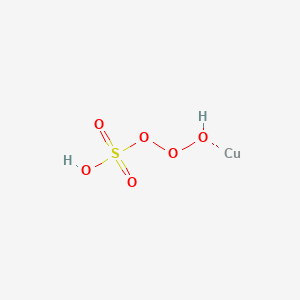

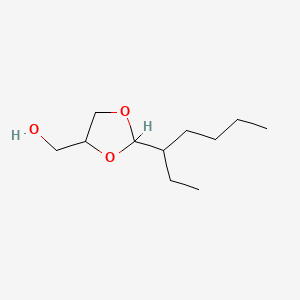
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
